(E,E)-11,13-HEXADECADIEN-1-OL

Chemical ecology Sex pheromone identification GC-EAD/GC-MS

(E,E)-11,13-Hexadecadien-1-ol (CAS 98010-23-2; also indexed under CAS 80625-62-3) is a synthetic, geometrically defined C₁₆ long-chain fatty alcohol bearing a conjugated (E,E)-diene system at positions 11 and 13. It belongs to the Type I lepidopteran pheromone structural class—primary alcohols and aldehydes with C₁₀–C₁₈ chains—and has been identified as a sex-pheromone-gland constituent in at least two pyraloid moth species: the navel orangeworm Amyelois transitella and the cabbage webworm Hellula undalis.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
CAS No. 98010-23-2
Cat. No. B013397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,E)-11,13-HEXADECADIEN-1-OL
CAS98010-23-2
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCCC=CC=CCCCCCCCCCCO
InChIInChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5+
InChIKeyGKFQVSXEEVMHMA-VNKDHWASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E,E)-11,13-Hexadecadien-1-ol (CAS 98010-23-2): Procurement-Ready Profile of a Conjugated Diene Pheromone Alcohol


(E,E)-11,13-Hexadecadien-1-ol (CAS 98010-23-2; also indexed under CAS 80625-62-3) is a synthetic, geometrically defined C₁₆ long-chain fatty alcohol bearing a conjugated (E,E)-diene system at positions 11 and 13 [1]. It belongs to the Type I lepidopteran pheromone structural class—primary alcohols and aldehydes with C₁₀–C₁₈ chains—and has been identified as a sex-pheromone-gland constituent in at least two pyraloid moth species: the navel orangeworm Amyelois transitella and the cabbage webworm Hellula undalis [2]. Unlike its (Z,Z)- and (Z,E)-congeners that dominate commercial navel orangeworm lure formulations, the (E,E)-alcohol occupies a distinct, species-specific and population-specific niche that prevents casual substitution with other geometric isomers [3].

Why (E,E)-11,13-Hexadecadien-1-ol Cannot Be Replaced by (Z,Z)- or (Z,E)-Isomers in Targeted Olfactory Research


In lepidopteran pheromone communication, geometric isomerism around conjugated dienes is a primary determinant of olfactory receptor activation, and even a single E→Z inversion can convert an attractant into a behavioral antagonist or an inert compound [1]. The navel orangeworm sex pheromone blend relies specifically on (11Z,13Z)-hexadecadien-1-ol and (11Z,13E)-hexadecadien-1-ol as secondary components that increase male landing frequency and rapidity in wind-tunnel assays; the (E,E)-alcohol is not part of the optimized four-component blend that outperforms female-baited traps [2]. In the cabbage webworm Hellula undalis, the (E,E)-alcohol was detected as a pheromone-gland constituent in the Mekong Delta population but was absent from Japanese population profiles, demonstrating geographic chemotype variation that generic (Z,Z)- or (Z,E)-isomer products cannot replicate [3]. Consequently, substituting any other geometric isomer for the (E,E)-alcohol in electrophysiological, behavioral, or field-trapping studies introduces an uncontrolled variable that may invalidate species-specific or population-specific experimental conclusions.

(E,E)-11,13-Hexadecadien-1-ol: Quantitative Differentiation Evidence Against Closest Isomer and Functional-Group Analogs


Species-Specific Pheromone-Gland Identification in Cabbage Webworm Versus Navel Orangeworm

(E,E)-11,13-Hexadecadien-1-ol was unequivocally identified via GC-EAD and GC-MS in pheromone gland extracts of virgin female Hellula undalis (cabbage webworm) from the Mekong Delta, Vietnam, alongside (11E,13E)-11,13-hexadecadienal, (Z)-11-tetradecenyl acetate, and (Z)-11-hexadecenal [1]. By contrast, the navel orangeworm (Amyelois transitella) pheromone gland contains (11Z,13Z)-hexadecadien-1-ol and (11Z,13E)-hexadecadien-1-ol as secondary components but no detectable (E,E)-alcohol [2]. This species-level qualitative difference means the (E,E)-alcohol is the correct research tool for H. undalis olfactory studies, whereas (Z,Z)- or (Z,E)-isomers are appropriate for A. transitella. Additionally, the Japanese population of H. undalis was originally reported to produce only (11E,13E)-11,13-hexadecadienal without the corresponding alcohol [3], making the Vietnamese population's (E,E)-alcohol a population-specific chemotype marker.

Chemical ecology Sex pheromone identification GC-EAD/GC-MS

Geometric Isomer Bioactivity: (E,E)-Versus (Z,Z)-Diene Specificity in the Navel Orangeworm Aldehyde Series as Class-Level Inference for the Alcohol

Although direct head-to-head bioassay data comparing the four geometric isomers of 11,13-hexadecadien-1-ol are not published, the well-characterized aldehyde series provides strong class-level inference. Coffelt et al. (1979) synthesized all four geometric isomers of 11,13-hexadecadienal and tested each in laboratory bioassays with A. transitella males; only (Z,Z)-11,13-hexadecadienal elicited activation and attraction responses quantitatively similar to natural pheromone gland extract [1]. The (E,E)-, (E,Z)-, and (Z,E)-aldehyde isomers were biologically inert in this assay. Given that the conjugated diene geometry is the primary recognition motif for pheromone-binding proteins and olfactory receptors in Lepidoptera, and that the alcohol and aldehyde functional groups are interconvertible biosynthetically via fatty-alcohol oxidase/reductase, the inability of the (E,E)-aldehyde to activate A. transitella males strongly implies that the (E,E)-alcohol would similarly fail to substitute for the natural (Z,Z)- or (Z,E)-alcohols in this species [1].

Structure-activity relationship Pheromone isomer bioassay Lepidopteran olfaction

Functional-Group Differentiation: Alcohol Versus Aldehyde Behavioral Roles in the Navel Orangeworm Four-Component Blend

The Kanno et al. (2010) wind-tunnel study of the A. transitella four-component pheromone blend demonstrated that (11Z,13Z)-hexadecadienal and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene together are essential for upwind flight and landing, while addition of either (11Z,13Z)-hexadecadien-1-ol or (11Z,13E)-hexadecadien-1-ol significantly increases the proportion and rapidity of males contacting the odor source [1]. The full four-component blend produced the highest levels of rapid source contact [1]. This functional division—aldehyde as primary long-range attractant, alcohol as secondary landing/source-contact enhancer—means that (E,E)-11,13-hexadecadien-1-ol cannot substitute for (11E,13E)-11,13-hexadecadienal in H. undalis field trapping where the aldehyde is the major component [2], and conversely that the alcohol may serve a distinct modulatory role in the Mekong Delta cabbage webworm blend that the aldehyde alone cannot fulfill.

Pheromone blend optimization Wind-tunnel bioassay Synergistic component

Stereochemical Purity Requirements: (E,E)-Isomer Isolation from Mixed-Isomer Preparations

The (E,E)-alcohol is explicitly noted across multiple vendor technical descriptions as a synthetic isomer that 'can be isolated from its other isomers' . The Lo & Shiao (1986) synthetic route to the corresponding (11E,13E)-11,13-hexadecadienal provides a convenient stereoselective pathway—via alkylation of 3-sulfolenes or stereoselective Wittig reactions—that yields geometrically defined product with minimal (Z,E)-contamination [1]. Yamada et al. (1986) demonstrated that stereoselective synthesis of (E)-, (E,Z)-, and (E,E)-conjugated dienes via 3-sulfolene alkylation achieves high geometric purity [2]. This is critical because in pheromone research, even 1–5% contamination with the wrong geometric isomer can cause behavioral antagonism or false-positive EAG responses . In contrast, commercially available (Z,Z)-hexadecadien-1-ol (the navel orangeworm component) may carry variable levels of (Z,E)- or (E,Z)-contamination depending on the synthetic route, making the (E,E)-isomer a cleaner negative-control or species-specific tool when procured with verified geometric purity.

Stereoselective synthesis Isomer separation Chromatographic purity

Physicochemical Properties: Boiling Point, Density, and Flash Point for Formulation and Handling Decisions

The experimentally estimated physicochemical parameters of (E,E)-11,13-hexadecadien-1-ol—density 0.9 ± 0.1 g/cm³, boiling point 298.3 ± 8.0 °C at 760 mmHg, flash point 133.5 ± 8.3 °C, and molecular weight 238.41 g/mol —place it in the moderate-volatility range typical of C₁₆ pheromone alcohols. In comparison, the corresponding aldehyde (11E,13E)-11,13-hexadecadienal (MW 236.39 g/mol, boiling point ~332.7 °C) is slightly less volatile . This volatility difference is formulation-relevant: the alcohol evaporates more rapidly than the aldehyde from passive dispensers, which affects lure longevity and plume concentration in field trapping. For controlled-release formulations (e.g., polyethylene tube or rubber septum dispensers), the alcohol's higher vapor pressure relative to the aldehyde must be compensated by adjusting loading amounts or dispenser surface area to achieve the correct blend ratio in the headspace. The flash point of 133.5 °C also dictates storage and shipping requirements: the compound is classified as combustible (not highly flammable), suitable for room-temperature shipping per standard chemical suppliers .

Pheromone formulation Volatility Lure dispenser design

Evidence Strength Caveat: Limited Published Head-to-Head Bioassay Data for the (E,E)-Alcohol

A transparent assessment of the evidence landscape reveals that no published study has directly compared the behavioral or electrophysiological activity of (E,E)-11,13-hexadecadien-1-ol against its (Z,Z)-, (Z,E)-, or (E,Z)-alcohol isomers within a single controlled experiment. The strongest differential evidence currently available is: (i) species-specific presence/absence data from pheromone gland analyses (H. undalis vs. A. transitella; Vietnamese vs. Japanese H. undalis populations) [1][2]; (ii) class-level inference from the aldehyde isomer series where only (Z,Z) was active [3]; and (iii) functional-group-level evidence that alcohols and aldehydes play distinct behavioral roles within the same species' pheromone blend [4]. Researchers requiring quantitative dose-response comparisons of isomer bioactivity for grant proposals or experimental design should acknowledge this gap and consider it an opportunity for novel investigation rather than a basis for assuming superior or inferior activity. Procurement decisions should therefore be driven by the compound's documented species and chemotype specificity rather than by claims of differential potency.

Evidence gap Research need Data limitation

(E,E)-11,13-Hexadecadien-1-ol: Evidence-Grounded Application Scenarios for Research Procurement


Cabbage Webworm (Hellula undalis) Pheromone Blend Reconstitution for Southeast Asian Populations

Based on the Vang et al. (2020) identification of (E,E)-11,13-hexadecadien-1-ol as a pheromone-gland constituent in Vietnamese H. undalis [1], researchers developing species-specific monitoring lures for this cruciferous vegetable pest in the Mekong Delta and similar Southeast Asian agroecosystems should include the (E,E)-alcohol alongside (11E,13E)-11,13-hexadecadienal, (Z)-11-tetradecenyl acetate, (Z)-11-hexadecenal, and (3Z,6Z,9Z)-3,6,9-tricosatriene to fully replicate the natural female-emitted blend. Generic navel orangeworm lures based on (Z,Z)-isomers will not attract H. undalis and are inappropriate for this application.

Geometric Isomer Reference Panel for Olfactory Receptor Specificity Studies

The demonstrated isomer-specificity of 11,13-hexadecadienal bioactivity in A. transitella—where only the (Z,Z)-isomer elicits attraction and the (E,E)-isomer is inert [1]—establishes the need for a complete set of geometrically pure diene alcohol isomers as reference standards in lepidopteran olfactory receptor de-orphanization and pheromone-binding protein (PBP) ligand-specificity assays. The (E,E)-alcohol serves as a critical negative-control or specificity-probe ligand in fluorescence displacement binding assays, surface plasmon resonance, or heterologous receptor expression systems (e.g., Xenopus oocytes, HEK293 cells) where distinguishing E,E- from Z,Z-binding affinity illuminates the molecular basis of odorant receptor tuning.

Population Chemotype Mapping and Phylogeographic Studies of Hellula undalis

The discrepancy between Japanese H. undalis populations (which lack the (E,E)-alcohol; Arai et al. 1982 [1]) and Vietnamese populations (which produce it; Vang et al. 2020 [2]) creates a research application for the (E,E)-alcohol as a diagnostic chemotype marker. Procurement of the pure (E,E)-isomer enables GC-EAD and GC-MS screening of pheromone gland extracts from H. undalis populations across its geographic range (Asia, Africa, Europe) to test whether the alcohol-producing chemotype correlates with genetic markers, host-plant association, or climatic variables. This phylogeographic application is uniquely enabled by the (E,E)-alcohol and cannot be performed with (Z,Z)- or (Z,E)-isomers.

Structure-Activity Relationship (SAR) Studies of Conjugated Diene Pheromone Analogues

The established synthetic route to the (E,E)-diene scaffold via sulfolene alkylation (Yamada et al. 1986 [1]) and the convenient aldehyde synthesis of Lo & Shiao (1986 [2]) make the (E,E)-alcohol a versatile starting material or reference compound for medicinal-chemistry-style SAR campaigns exploring how chain length, double-bond position, and functional group modifications affect lepidopteran antennal responses. The availability of verified geometric purity for the (E,E)-isomer ensures that observed EAG response differences in an analogue series can be confidently attributed to structural modifications rather than stereochemical contamination.

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